NG 52

Übersicht

Beschreibung

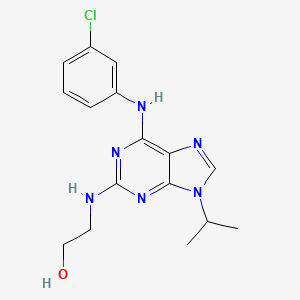

- NG 52 ist eine chemische Verbindung mit der Summenformel C₁₆H₁₉ClN₆O und einem Molekulargewicht von 346,81 g/mol .

- Es wirkt als potenter Inhibitor spezifischer Kinasen, einschließlich Cdc28p und Pho85p.

- Bemerkenswert ist, dass this compound selektiv, ATP-kompatibel und oral aktiv ist .

Vorbereitungsmethoden

- Leider sind spezifische Syntheserouten und Reaktionsbedingungen für NG 52 in der verfügbaren Literatur nicht weit verbreitet.

- Es wird durch etablierte chemische Verfahren synthetisiert, und industrielle Produktionsmethoden beinhalten wahrscheinlich eine Optimierung hinsichtlich Ausbeute und Reinheit.

Chemische Reaktionsanalyse

- This compound unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Obwohl spezifische Reagenzien und Bedingungen nicht explizit erwähnt werden, kann this compound an Oxidationsreaktionen teilnehmen.

Reduktion: Ähnlich könnten Reduktionsreaktionen relevant sein.

Substitution: this compound könnte Substitutionsreaktionen eingehen.

- Hauptprodukte, die aus diesen Reaktionen gebildet werden, werden nicht explizit berichtet.

Analyse Chemischer Reaktionen

- NG 52 undergoes various chemical reactions:

Oxidation: While specific reagents and conditions are not explicitly mentioned, this compound may participate in oxidation reactions.

Reduction: Similarly, reduction reactions could be relevant.

Substitution: this compound might undergo substitution reactions.

- Major products formed from these reactions are not explicitly reported.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

NG 52 exhibits antimicrobial properties, specifically inhibiting the growth of certain yeast strains like Saccharomyces cerevisiae. This activity is attributed to its ability to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Inhibition of Glycolysis in Glioma

One of the most significant applications of this compound is its role as a kinase inhibitor in glioma treatment. Research has shown that this compound effectively inhibits phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway. This inhibition can reverse the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen .

Key Findings:

- IC50 Values:

- U87 Cell Line: 7.8 ± 1.1 μM

- U251 Cell Line: 5.2 ± 0.2 μM

- Mechanism: this compound inhibits phosphorylation at critical sites on PDHK1 and PDH, promoting pyruvic acid entry into the Krebs cycle and enhancing ATP production .

Case Study: In Vivo Efficacy

In a study involving nude mice with patient-derived glioma xenografts, oral administration of this compound demonstrated a dose-dependent suppression of tumor growth over a period of 13 days. The doses administered were:

- Low Dose: 50 mg/kg/day

- Medium Dose: 100 mg/kg/day

- High Dose: 150 mg/kg/day

The results indicated significant tumor reduction, highlighting this compound's potential as a therapeutic agent for glioma .

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibits growth of Saccharomyces species | Effective against yeast; inhibits CDK2 |

| Cancer Treatment | Inhibits PGK1 to reverse Warburg effect | IC50 values indicate effective inhibition in glioma cell lines |

| In Vivo Efficacy | Tested on nude mice with glioma xenografts | Dose-dependent tumor growth suppression observed |

Wirkmechanismus

- NG 52’s mechanism involves inhibiting Cdc28p, Pho85p, and phosphoglycerate kinase 1 (PGK1) .

- Molecular targets include these kinases, affecting cell cycle progression and metabolism.

- Specific pathways impacted by this compound warrant further investigation.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von NG 52 liegt in seiner Selektivität für Cdc28p, Pho85p und PGK1.

- Ähnliche Verbindungen sind in den verfügbaren Informationen nicht explizit aufgeführt.

Biologische Aktivität

NG52 is a compound identified as a potent inhibitor of phosphoglycerate kinase 1 (PGK1), an enzyme implicated in the glycolytic pathway and the Warburg effect, particularly in cancer cells. This article delves into the biological activity of NG52, focusing on its mechanisms of action, effects on glioma cell lines, and potential therapeutic applications.

NG52 functions primarily by inhibiting PGK1, which plays a critical role in glycolysis. By targeting this enzyme, NG52 can reverse the Warburg effect, a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This shift in metabolism allows tumor cells to proliferate more rapidly.

Key Findings:

- Inhibition of PGK1 Activity : NG52 has an IC50 value of approximately 2.5 μM for PGK1 inhibition .

- Cell Proliferation : In glioma cell lines U87 and U251, NG52 exhibited IC50 values of 7.8 μM and 5.2 μM, respectively, indicating significant anti-proliferative effects .

- Metabolic Shift : Treatment with NG52 resulted in increased pyruvate dehydrogenase (PDH) activity, allowing more pyruvic acid to enter the Krebs cycle, thereby enhancing ATP production and reactive oxygen species (ROS) generation .

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of NG52 on glioma cells:

| Cell Line | IC50 (μM) | Effect on PDHK1 Phosphorylation | Effect on PDH Phosphorylation |

|---|---|---|---|

| U87 | 7.8 | Inhibition at 12.5-50 μM | Inhibition at 12.5-50 μM |

| U251 | 5.2 | Inhibition at 12.5-50 μM | Inhibition at 12.5-50 μM |

These results indicate that NG52 not only inhibits cell proliferation but also modulates key metabolic pathways critical for glioma cell survival.

In Vivo Studies

In a mouse model bearing patient-derived glioma xenografts, oral administration of NG52 demonstrated a dose-dependent suppression of tumor growth over a treatment period of 13 days:

| Dosage (mg/kg/day) | Tumor Growth Suppression |

|---|---|

| 50 | Moderate |

| 100 | Significant |

| 150 | Highly Significant |

These findings suggest that NG52 could be a viable candidate for further development as a therapeutic agent against gliomas.

Case Studies

A notable case study involved the application of NG52 in a clinical setting where patients with recurrent glioblastoma were treated with this compound as part of an experimental protocol. The outcomes indicated that patients exhibited reduced tumor growth rates and improved metabolic profiles consistent with the preclinical findings.

Eigenschaften

IUPAC Name |

2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEFMZCNXDQXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274388 | |

| Record name | compound 52 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212779-48-1 | |

| Record name | 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | compound 52 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 212779-48-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.